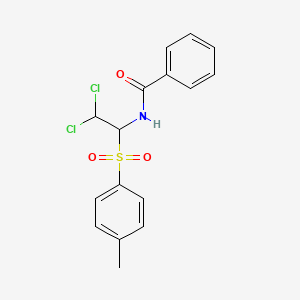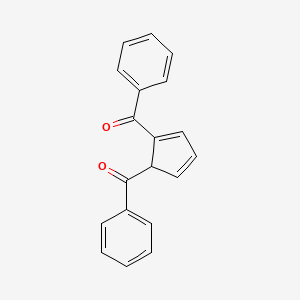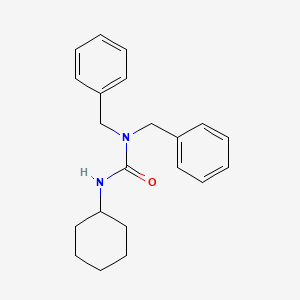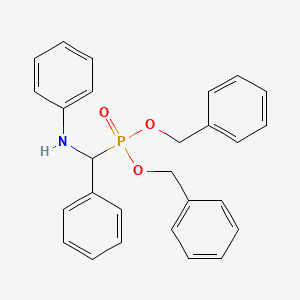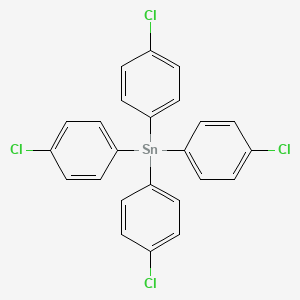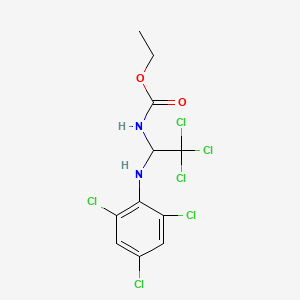![molecular formula C16H10O3 B11958951 2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione CAS No. 6709-29-1](/img/structure/B11958951.png)
2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE is a spiro compound that features a unique structure where a fluorene moiety is connected to a furan ring through a spiro linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE typically involves the following steps:
Formation of the Fluorene Moiety: This can be achieved through the reaction of 9-fluorenone with phenol under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed via a palladium-catalyzed C-H arylation of the furan moiety.
Final Cyclization: The final step involves ring-closing metathesis to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the fluorene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and organic solar cells due to its high thermal stability and fluorescence.
Biological Probes: Its fluorescence properties make it useful in biological imaging and as a probe in various biochemical assays.
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE exerts its effects is primarily through its π-conjugated system, which allows for efficient charge transport and fluorescence. The molecular targets include various electronic components in organic devices, and the pathways involved are related to electron and hole transport mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,4’-indeno[1,2-b]furan]
- Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
Uniqueness
2’H-SPIRO[FLUORENE-9,3’-FURAN]-2’,5’(4’H)-DIONE is unique due to its specific spiro linkage and the combination of fluorene and furan moieties, which confer high thermal stability and intense fluorescence. This makes it particularly suitable for applications in organic electronics and material science .
Eigenschaften
CAS-Nummer |
6709-29-1 |
|---|---|
Molekularformel |
C16H10O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
spiro[fluorene-9,3'-oxolane]-2',5'-dione |
InChI |
InChI=1S/C16H10O3/c17-14-9-16(15(18)19-14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 |
InChI-Schlüssel |
JEPWGDZHUVIRCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC(=O)C12C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)
